[5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione
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Overview
Description
[5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Benzylamine: Another compound with a similar aromatic structure but different functional groups and reactivity.
Uniqueness
What sets [5-(2-Chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione apart is its combination of a furan ring and a piperazine ring, along with chlorophenyl groups
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c22-15-4-3-5-16(14-15)24-10-12-25(13-11-24)21(27)20-9-8-19(26-20)17-6-1-2-7-18(17)23/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBKJYVYOJSFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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